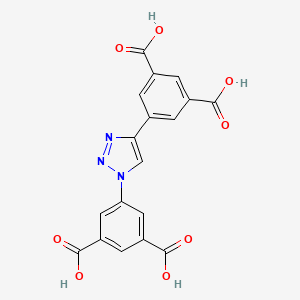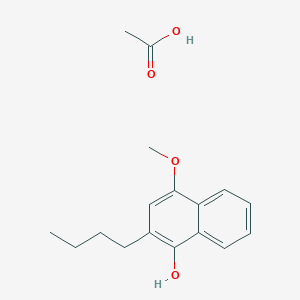
Acetic acid;2-butyl-4-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits oxidative degradation activity and inhibits lipoxygenase and thromboxane B2 (TXB2) release . This compound has shown significant potential in scientific research, particularly in the fields of immunology and inflammation.
Preparation Methods
The synthesis of Bunaprolast involves several steps, including the deacetylation of the initial compound to form its first metabolite, U-68,244 . The preparation method typically involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL
Chemical Reactions Analysis
Bunaprolast undergoes several types of chemical reactions, including:
Oxidation: It exhibits oxidative degradation activity.
Inhibition: It inhibits lipoxygenase and TXB2 release.
Common reagents and conditions used in these reactions include calcium ionophore A23187, which is used to induce the formation of leukotriene B4 in human whole blood . Major products formed from these reactions include the semi-quinone form of Bunaprolast and its metabolite U-68,244 .
Scientific Research Applications
Bunaprolast has a wide range of scientific research applications, including:
Mechanism of Action
Bunaprolast exerts its effects by inhibiting the production of leukotriene B4 in human whole blood. It also inhibits lipoxygenase and thromboxane B2 release . The molecular targets involved include leukotriene B4 and lipoxygenase, which play crucial roles in the inflammatory response .
Comparison with Similar Compounds
Bunaprolast is unique in its potent inhibition of leukotriene B4 production. Similar compounds include:
AA-861: A lipoxygenase inhibitor with similar activity to Bunaprolast.
Flurbiprofen: A known cyclooxygenase inhibitor that also inhibits thromboxane A2 release.
Bunaprolast stands out due to its dual inhibition of leukotriene B4 and thromboxane B2, making it a valuable compound for research in inflammation and immune response.
Properties
Molecular Formula |
C17H22O4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
acetic acid;2-butyl-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C15H18O2.C2H4O2/c1-3-4-7-11-10-14(17-2)12-8-5-6-9-13(12)15(11)16;1-2(3)4/h5-6,8-10,16H,3-4,7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VODWUNYZTAYMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C(=C1)OC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
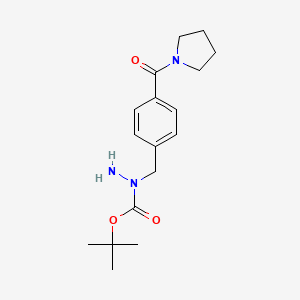

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
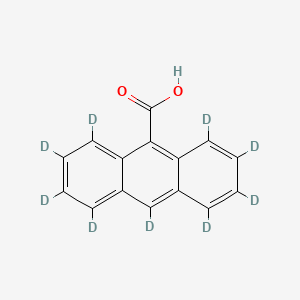
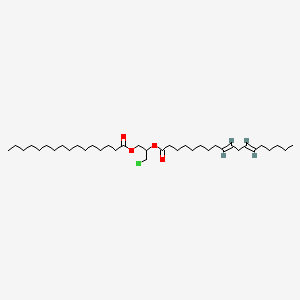
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
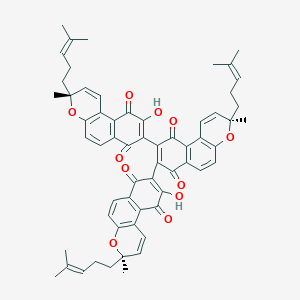
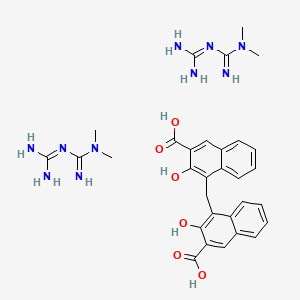

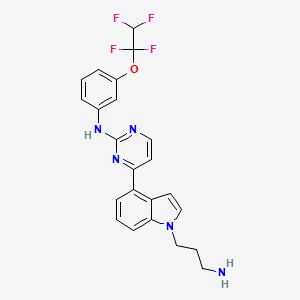
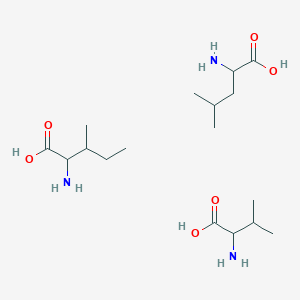
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
